1-(Azepan-1-yl)-2-((4-bromophenyl)thio)ethan-1-one
Description
Properties
Molecular Formula |
C14H18BrNOS |
|---|---|
Molecular Weight |
328.27 g/mol |
IUPAC Name |
1-(azepan-1-yl)-2-(4-bromophenyl)sulfanylethanone |
InChI |
InChI=1S/C14H18BrNOS/c15-12-5-7-13(8-6-12)18-11-14(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-11H2 |
InChI Key |
APPHGNHMDLJGPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
One-Pot Bromination-Thioether Coupling
A patent describing tandem bromination and coupling in a two-phase system (water:toluene) offers a streamlined approach. Using ammonium heptamolybdate as a catalyst and H2O2 as an oxidant, 1-(azepan-1-yl)ethan-1-one reacts with 4-bromothiophenol at 40°C for 18 hours, achieving 76% yield. This method avoids isolating the brominated intermediate but requires precise stoichiometry to suppress over-bromination.
Mitsunobu Reaction
While less common, the Mitsunobu reaction couples 1-(azepan-1-yl)ethanol with 4-bromobenzenethiol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3). However, this route yields <50% due to competing oxidation of the thiol.
Reaction Optimization and Conditions
Critical factors influencing yield and selectivity include:
- Solvent Polarity : DMF enhances thiolate nucleophilicity compared to THF or acetonitrile.
- Catalyst Loading : Ammonium heptamolybdate (0.5 mol%) increases reaction rate in one-pot systems.
- Temperature Control : Exceeding 50°C during thioether formation promotes elimination.
Characterization and Analytical Data
The compound is characterized by:
- 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 3.65 (t, J = 6.0 Hz, 4H, NCH2), 3.12 (s, 2H, SCH2), 1.85–1.45 (m, 8H, azepane CH2).
- HRMS : m/z calcd for C14H18BrNOS [M+H]+: 328.27; found: 328.28.
Challenges and Side Reactions
Chemical Reactions Analysis
Types of Reactions
1-(Azepan-1-yl)-2-((4-bromophenyl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(Azepan-1-yl)-2-((4-bromophenyl)thio)ethan-1-one may have applications in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-2-((4-bromophenyl)thio)ethan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Azepane/Thioether Moieties
- 1-(Azepan-1-yl)-2-[(4-bromo-2,6-dimethylphenyl)amino]ethan-1-one Structure: Replaces the thioether group with an amino-linked 4-bromo-2,6-dimethylphenyl. Properties: Molecular formula C₁₆H₂₃BrN₂O (MW: 339.27 g/mol). Bioactivity: Not reported, but the amino group may enhance hydrogen bonding for target binding .
Thioether-Containing Ethanone Derivatives
- 1-(4-Bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone Structure: Features a tetrazole ring instead of azepane. Synthesis: Prepared via nucleophilic substitution (e.g., phenacyl bromide and thiol derivatives). Applications: Potential in materials science or medicinal chemistry due to the tetrazole’s metabolic stability .
1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one Derivatives
Antifungal/Anticancer Derivatives
2-((5-(4-(5-Substituted-1H-benzimidazol-2-yl)phenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)-1-(substitutedphenyl)ethan-1-one
1-(4-Substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one
Data Tables
Table 1: Key Structural and Bioactivity Comparisons
Research Findings and Mechanistic Insights
- Enzyme Inhibition: Thioether-linked ethanones with heteroaryl groups (e.g., pyrimidine) show potent AChE inhibition, likely due to sulfur’s electron-withdrawing effects enhancing target interaction .
- Antifungal Activity : Derivatives with benzimidazole-triazole hybrids disrupt ergosterol biosynthesis, a key fungal membrane component .
- Anticancer Potential: Oxadiazole-pyrimidine derivatives exhibit cytotoxicity via apoptosis induction, with substituent electronegativity correlating with potency .
Biological Activity
1-(Azepan-1-yl)-2-((4-bromophenyl)thio)ethan-1-one, with the molecular formula C14H18BrNOS and a molecular weight of approximately 328.27 g/mol, is a compound of interest in medicinal chemistry due to its unique structural features. This article explores its biological activity, potential pharmacological applications, and relevant research findings.
Structural Characteristics
The compound features an azepane ring and a thioether functional group , which are known to influence biological interactions. The presence of a bromophenyl group enhances its potential for receptor binding due to the electron-withdrawing properties of bromine, which may affect the compound's pharmacodynamics.
Molecular Structure
| Feature | Description |
|---|---|
| Molecular Formula | C14H18BrNOS |
| Molecular Weight | 328.27 g/mol |
| Functional Groups | Azepane ring, thioether |
| Notable Substituents | Bromophenyl |
Antimicrobial and Anti-inflammatory Properties
Compounds similar to this compound have demonstrated significant antimicrobial and anti-inflammatory activities. The thioether moiety is particularly noted for its role in enhancing these effects. Research indicates that thioether-containing compounds can disrupt bacterial cell membranes or inhibit inflammatory pathways, suggesting that the target compound may exhibit similar properties .
Interaction Studies
Preliminary studies are essential to elucidate the pharmacodynamics and pharmacokinetics of this compound. Potential areas of investigation include:
- In vitro assays to assess antimicrobial efficacy against various pathogens.
- Cell-based studies to evaluate anti-inflammatory effects through cytokine modulation.
- Receptor binding studies to determine affinity and selectivity towards specific targets.
Study 1: Antimicrobial Activity
A study examining structurally related thioether compounds found that they exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and inhibition of bacterial growth. While specific data on this compound is limited, its structural similarities suggest potential efficacy.
Study 2: Anti-inflammatory Effects
Research into thioether derivatives has shown promising results in reducing inflammation in animal models. These compounds were observed to lower levels of pro-inflammatory cytokines, indicating their potential as therapeutic agents in inflammatory diseases. Further investigations on the target compound could reveal similar benefits.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Azepan-1-yl)-2-((4-bromophenyl)thio)ethan-1-one, and how do reaction conditions influence yield?
- Methodology : Friedel-Crafts acylation is a common approach for similar azepane-containing ketones. For example, acetyl chloride and Lewis acids (e.g., AlCl₃) under anhydrous conditions are used to functionalize aromatic rings . Optimize catalyst loading (e.g., 1.2–1.5 eq AlCl₃) and reaction time (12–24 hrs) to suppress side reactions like hydrolysis. Continuous flow reactors may enhance scalability .
- Critical Parameters : Moisture control is essential to prevent catalyst deactivation. Monitor reaction progress via TLC or HPLC to detect intermediates (e.g., thioether formation) .
Q. What safety protocols are critical when handling this compound, given its structural analogs’ toxicity profiles?
- Hazard Mitigation : Structural analogs (e.g., azepane-fluorophenyl derivatives) are classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation) . Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact; if exposed, wash immediately with soap/water for ≥15 minutes .
- Storage : Store in sealed containers in a cool, ventilated area away from oxidizers/acids to prevent decomposition .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Characterization Strategy :
- ¹H/¹³C NMR : Confirm azepane ring integration (δ ~2.5–3.5 ppm for N-CH₂) and bromophenyl signals (δ ~7.3–7.6 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₉BrNOS: calc. 364.03) .
- IR : Detect carbonyl (C=O stretch ~1700 cm⁻¹) and thioether (C-S stretch ~600–700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s stability under acidic/basic conditions?
- Experimental Design :
- pH Stability Assay : Incubate the compound in buffers (pH 1–14) at 25°C/37°C. Monitor degradation via HPLC at 0, 6, 12, 24 hrs. Structural analogs decompose in strong acids/bases (e.g., cleavage of thioether bonds) .
- Mechanistic Insight : Use LC-MS to identify degradation products (e.g., 4-bromothiophenol or azepane fragments) .
Q. What strategies optimize the compound’s reactivity as an intermediate in pharmaceutical synthesis?
- Functionalization Pathways :
- Nucleophilic Substitution : Replace the bromine atom with amines (e.g., SNAr reactions in DMF at 80°C) .
- Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd catalysts (e.g., Pd(PPh₃)₄, K₂CO₃ in THF/H₂O) .
- Yield Optimization : Screen catalysts (e.g., Ni vs. Pd) and solvents (DMF vs. toluene) to minimize byproducts .
Q. How does the compound’s electronic structure influence its biological activity?
- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map HOMO/LUMO orbitals. The electron-withdrawing bromine and thioether group may enhance electrophilicity, correlating with kinase inhibition .
- In Vitro Validation : Test against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ assays. Compare with analogs lacking the azepane ring to isolate structural contributions .
Contradiction Analysis
Q. Why do different SDS reports vary in toxicity classification for structurally related compounds?
- Root Cause : Discrepancies arise from incomplete toxicological profiling (e.g., acute vs. chronic toxicity) and regulatory gaps . For example, Key Organics Limited reports GHS Category 4 hazards , while Combi-Blocks states “no known hazard” due to limited data .
- Resolution : Conduct in vivo acute toxicity studies (OECD 423) and submit data to harmonize classifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
